Retinyl cyclopentanecarboxylate

Description

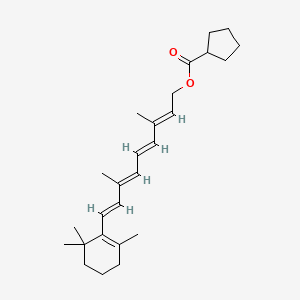

Structure

2D Structure

3D Structure

Properties

CAS No. |

88641-45-6 |

|---|---|

Molecular Formula |

C26H38O2 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] cyclopentanecarboxylate |

InChI |

InChI=1S/C26H38O2/c1-20(15-16-24-22(3)12-9-18-26(24,4)5)10-8-11-21(2)17-19-28-25(27)23-13-6-7-14-23/h8,10-11,15-17,23H,6-7,9,12-14,18-19H2,1-5H3/b11-8+,16-15+,20-10+,21-17+ |

InChI Key |

MPACCMIQWWLTLS-DBIMOSKASA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C2CCCC2)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C2CCCC2)C)C |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of Action for Retinoid Esters

Ligand Binding to Nuclear Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The genomic effects of retinoids are initiated by the binding of ATRA to specific nuclear receptors. These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. nih.govdrugbank.com There are two main families of retinoid receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govnih.gov

ATRA directly binds to RARs, which exist as three subtypes: RARα, RARβ, and RARγ. wikipedia.orgmedchemexpress.com RARs form heterodimers with RXRs, which also have three subtypes: RXRα, RXRβ, and RXRγ. medchemexpress.comtocris.com The active form of vitamin A that binds to RXRs is 9-cis-retinoic acid, an isomer of ATRA. mdpi.compnas.org While ATRA does not bind to RXRs, its isomerization to 9-cis-retinoic acid allows for the activation of these receptors. mdpi.com The RAR-RXR heterodimer is the primary functional unit that binds to DNA and regulates gene transcription. wikipedia.orgtocris.com

The three RAR subtypes (α, β, and γ) exhibit differential expression patterns across tissues and developmental stages, contributing to the pleiotropic effects of retinoids. medchemexpress.com All-trans-retinoic acid binds with high affinity to all three RAR subtypes. pnas.orgnih.gov In contrast, RXRs are specifically activated by 9-cis-retinoic acid. pnas.orgpnas.org

The binding affinities of various retinoids to RAR and RXR subtypes have been characterized in numerous studies. For instance, competitive binding assays have determined the inhibitory concentrations (IC50) and dissociation constants (Kd) for these interactions, highlighting the specificity of ligand-receptor binding. medchemexpress.compnas.org The differential activation of RAR and RXR subtypes by their respective ligands allows for a complex and tightly regulated response to retinoid signaling.

Table 1: Ligand Specificity and Binding Affinities for Retinoid Receptors

| Receptor | Ligand | Binding Affinity (Kd) | Reference |

| RARα, RARβ, RARγ | all-trans-retinoic acid | ~0.2-0.7 nM | pnas.org |

| RARα, RARβ, RARγ | 9-cis-retinoic acid | ~0.2-0.7 nM | pnas.org |

| RXRα, RXRβ, RXRγ | 9-cis-retinoic acid | ~14-18 nM | pnas.org |

| RXRα, RXRβ, RXRγ | all-trans-retinoic acid | No significant binding | mdpi.compnas.org |

This table is generated based on available research data and is intended for illustrative purposes.

The binding of a ligand to the RAR within the RAR-RXR heterodimer induces a conformational change in the receptor complex. nih.gov This change dictates whether the receptor complex will activate or repress gene transcription. In the absence of a ligand, the RAR-RXR heterodimer is often bound to corepressor proteins, such as nuclear receptor corepressor (N-CoR) or silencing mediator of retinoic acid and thyroid hormone receptor (SMRT). wikipedia.orgmdpi.com These corepressors recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression. mdpi.com

Upon ligand binding, the corepressors are displaced, and coactivator proteins are recruited to the complex. wikipedia.orgnih.gov These coactivators, which include proteins like p300/CBP and members of the p160 family, possess histone acetyltransferase (HAT) activity. nih.gov HATs acetylate histones, leading to a more open chromatin structure (euchromatin) that is accessible to the transcriptional machinery, thereby initiating gene transcription. nih.gov The interplay between corepressors and coactivators is a critical determinant of the transcriptional output in response to retinoid signaling. nih.govnih.gov

Retinoid-Dependent Gene Expression Modulation

The binding of the activated RAR-RXR heterodimer to specific DNA sequences is the central event in retinoid-mediated gene regulation. nih.govyoutube.com This interaction modulates the expression of a vast array of target genes involved in cellular differentiation, proliferation, and apoptosis. nih.gov

The specific DNA sequences recognized by the RAR-RXR heterodimer are known as retinoic acid response elements (RAREs). nih.govmdpi.com RAREs are typically composed of two direct repeats of the consensus sequence PuG(G/T)TCA, separated by a specific number of nucleotides. tocris.comnih.gov The most common configuration is a direct repeat separated by five base pairs (DR5). nih.gov

Hundreds of genes have been identified as being regulated by retinoids through RAREs in their promoter regions. nih.gov Examples of such genes include the RARβ gene itself, which contains a well-characterized RARE, creating a positive feedback loop. nih.gov Other target genes include those encoding for proteins involved in developmental processes, such as the Hox genes, and enzymes involved in retinoid metabolism, like CYP26A1. nih.govnih.gov The identification and characterization of RAREs are crucial for understanding the specific gene networks controlled by retinoid signaling.

Table 2: Examples of Genes Regulated by Retinoids via RAREs

| Gene | Function | RARE Type | Reference |

| RARB2 (Retinoic Acid Receptor Beta 2) | Retinoid signaling | DR5 | nih.gov |

| CYP26A1 (Cytochrome P450 26A1) | Retinoic acid metabolism | DR5 | nih.gov |

| Hoxa1 (Homeobox A1) | Embryonic development | RARE | nih.gov |

| ets-1 (E26 transformation-specific-1) | Transcription factor | DR5 | nih.gov |

This table provides a selection of genes with identified RAREs and is not exhaustive.

Beyond the direct recruitment of coregulators with histone-modifying activities, retinoids can induce more stable, long-term changes in the epigenetic landscape. nih.govnih.gov These epigenetic modifications, which include DNA methylation and various histone modifications, can lead to heritable changes in gene expression. nih.gov

Retinoid signaling can influence the methylation state of DNA. nih.gov For instance, the induction of certain genes by retinoic acid has been associated with DNA demethylation in their promoter regions. nih.gov Furthermore, retinoids can impact histone methylation patterns. The Polycomb Repressive Complex 2 (PRC2), which has histone methyltransferase activity, is a key player in this process. nih.govnih.gov In the absence of retinoic acid, PRC2 can be associated with RAREs, leading to repressive histone marks. nih.gov Upon ligand binding, PRC2 can be displaced, leading to the removal of these repressive marks and gene activation. nih.gov These epigenetic mechanisms add another layer of complexity to the regulation of gene expression by retinoids.

Cellular Retinoid-Binding Proteins (CRBPs, CRABPs) and Intracellular Trafficking

Once inside the cell, retinoids are chaperoned by specific cellular retinoid-binding proteins to prevent their degradation, solubilize them in the aqueous cytoplasm, and direct them to the appropriate metabolic enzymes and nuclear receptors. nih.govpsu.edunih.gov The two main classes of these proteins are the cellular retinol-binding proteins (CRBPs) and the cellular retinoic acid-binding proteins (CRABPs). nih.govnih.govnih.gov

Cellular Retinol-Binding Proteins (CRBPs): Upon entering the cell, retinol (B82714) binds to CRBPs. nih.govresearchgate.netresearchgate.net This binding is crucial for several subsequent steps. Holo-CRBP (the complex of retinol and CRBP) delivers retinol to enzymes responsible for its esterification into retinyl esters for storage or its oxidation to retinaldehyde, the next step in the synthesis of retinoic acid. nih.govnih.gov CRBP is thought to channel retinol through the metabolic pathway via protein-protein interactions with these enzymes. nih.gov The expression of CRBP-1 has been linked to cellular sensitivity to retinol. nih.gov

Cellular Retinoic Acid-Binding Proteins (CRABPs): After its synthesis from retinaldehyde, retinoic acid binds to CRABPs. nih.govresearchgate.netresearchgate.net CRABPs play a key role in regulating the intracellular concentration of free retinoic acid. nih.gov By sequestering retinoic acid, CRABPs can facilitate its metabolism and modulate its access to nuclear receptors, thereby controlling its gene-regulatory activities. nih.gov The distribution of CRBPs and CRABPs is tissue-specific and developmentally regulated, suggesting precise roles for these proteins in different biological contexts. nih.gov

The coordinated action of these binding proteins ensures the proper trafficking and metabolism of retinoids, ultimately controlling their potent effects on gene expression and cellular function.

Advanced Analytical Methodologies for Retinoid Cyclopentanecarboxylate and Its Metabolites

Liquid Chromatography Techniques

Liquid chromatography stands as the cornerstone for the separation and analysis of retinoids. Its adaptability allows for the resolution of these structurally similar and often labile compounds.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely employed method for the quantification of retinyl esters. nih.govnih.gov The principle of this technique relies on the differential partitioning of analytes between a stationary phase (typically a packed column) and a mobile phase, which is pumped through the column under high pressure. For retinyl esters, reverse-phase HPLC is frequently the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov

The specificity of UV detection for retinoids is a significant advantage, as very few endogenous compounds in biological matrices absorb light at the characteristic wavelengths of retinoids (typically around 325 nm). nih.gov This minimizes interference and enhances the accuracy of quantification. Both isocratic methods, where the mobile phase composition remains constant throughout the run, and gradient elution methods, where the mobile phase composition is varied, have been successfully developed for retinoid analysis. nih.govnih.gov While gradient methods can offer better separation for a wider range of retinoids in a single run, isocratic methods are often simpler and can provide reliable quantification for specific analytes like retinyl esters. nih.govnih.govjfda-online.com

Key parameters in an HPLC-UV method for retinyl ester analysis include the choice of column, mobile phase composition, flow rate, and detection wavelength. For instance, a C18 reverse-phase column is commonly used for the separation of retinol (B82714) and retinyl esters. jfda-online.comresearchgate.net A mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water is often employed to achieve optimal separation. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Retinoid Analysis

| Parameter | Value | Reference |

| Column | C18 Reverse-Phase (5 µm, 4.6 mm x 15 cm) | jfda-online.com |

| Mobile Phase | 85% Methanol, 15% 0.01 M Sodium Acetate (B1210297) Buffer (pH 5.2) | jfda-online.com |

| Flow Rate | 1.5 mL/min | jfda-online.com |

| Detection | UV at 325 nm | nih.gov |

| Internal Standard | Retinyl acetate | nih.gov |

The selection of an appropriate internal standard, such as retinyl acetate, is crucial for accurate quantification, as it compensates for variations in extraction efficiency and injection volume. nih.gov

For enhanced sensitivity and specificity, particularly for the analysis of a broad spectrum of retinoids and their metabolites at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool. uu.nlthermofisher.comthermofisher.com This technique couples the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer. The introduction of tandem mass spectrometry (MS/MS) further refines the analysis by allowing for the fragmentation of selected parent ions into characteristic product ions, a process known as selected reaction monitoring (SRM). thermofisher.com This provides a high degree of certainty in analyte identification and quantification, even in complex biological matrices. nih.gov

LC-MS/MS methods have been developed for the simultaneous measurement of multiple retinoids, including retinyl esters, retinol, retinoic acid isomers, and their hydroxylated metabolites. thermofisher.comnih.gov The development of such methods involves the careful optimization of chromatographic conditions to separate isobaric compounds (compounds with the same nominal mass) and the fine-tuning of mass spectrometer parameters for optimal ionization and fragmentation. nih.gov Both positive and negative ionization modes may be employed, depending on the chemical properties of the specific retinoids being analyzed. thermofisher.com For instance, while retinoic acid isomers ionize well in negative mode due to their carboxylic acid group, retinyl esters often show better sensitivity in positive ion mode. nih.gov

The high sensitivity of LC-MS/MS allows for the detection and quantification of retinoids at sub-nanomolar concentrations in biological samples, which is often necessary to measure the low endogenous levels of certain active metabolites. thermofisher.comnih.gov

Table 2: Example LC-MS/MS Parameters for Retinoid Analysis

| Parameter | Value | Reference |

| LC System | Thermo Scientific™ Vanquish™ HPLC | thermofisher.com |

| MS System | Thermo Scientific™ TSQ Endura™ tandem mass spectrometer | thermofisher.com |

| Column | Thermo Scientific™ Accucore™ C18 (100 x 2.1 mm, 2.6 µm) | thermofisher.com |

| Mobile Phase | Water:methanol mixture with 0.1% formic acid | thermofisher.com |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) | nih.gov |

| Detection | Selective Reaction Monitoring (SRM) | thermofisher.com |

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The analysis of retinyl cyclopentanecarboxylate (B8599756) and its metabolites from biological samples such as serum, plasma, or tissues presents a significant challenge due to the complexity of the matrix. nih.govnih.gov Proper sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest before chromatographic analysis.

Commonly used techniques for extracting retinoids from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). jfda-online.comnih.gov LLE, often using a solvent like hexane, is a straightforward method for extracting these lipophilic compounds. researchgate.net SPE, on the other hand, can offer cleaner extracts and higher recovery rates by utilizing a solid sorbent to selectively retain and then elute the retinoids. nih.gov For complex samples, a combination of protein precipitation followed by LLE or SPE is often employed to achieve the necessary sample cleanup. thermofisher.comnih.gov

In many biological systems, vitamin A is stored as a mixture of different retinyl esters. To determine the total retinol content, it is often necessary to hydrolyze these esters back to retinol before analysis. This is typically achieved through a process called saponification, which involves heating the sample with an alcoholic solution of a strong base, such as potassium hydroxide. This process breaks the ester bond, releasing free retinol.

However, for the specific analysis of retinyl cyclopentanecarboxylate, this hydrolysis step would be omitted to preserve the intact ester for direct measurement. The analytical focus would be on separating and quantifying the individual retinyl ester species. In some research contexts, understanding the fatty acid composition of retinyl esters is important, and in such cases, hydrolysis followed by analysis of the resulting fatty acids and retinol would be performed. nih.gov

Retinoids, including retinyl esters, are notoriously sensitive to light, heat, and oxidation. nih.govdiva-portal.org Therefore, stringent precautions must be taken during sample collection, storage, and analysis to prevent their degradation. researchgate.net All procedures should be carried out under subdued or yellow light to minimize photoisomerization and degradation. uu.nlmdpi.com

Biological samples should be stored at low temperatures, typically -80°C, to maintain the stability of the retinoids over time. nih.gov Studies have shown that while retinoids in biological matrices are more stable than in solution, prolonged storage can still lead to degradation if not handled properly. nih.gov The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can help to prevent oxidative degradation during sample processing. diva-portal.org The use of amber glassware or plasticware is also recommended to protect the samples from light exposure. uu.nl

Quantitative Analysis and Method Validation

The development of a reliable analytical method for this compound requires rigorous validation to ensure the accuracy and precision of the results. researchgate.net Method validation is performed according to established guidelines and typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve. nih.govthermofisher.com

Accuracy: The closeness of the measured value to the true value. Accuracy is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net These are crucial parameters for methods intended to measure low endogenous levels of retinoids. nih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. nih.gov In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. In LC-MS/MS, specificity is ensured by monitoring specific precursor-to-product ion transitions.

Table 3: Typical Method Validation Parameters for Retinoid Analysis

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | > 0.99 | nih.govthermofisher.com |

| Accuracy (% Recovery) | 85-115% | nih.gov |

| Intra-day Precision (%CV) | < 15% | nih.govnih.gov |

| Inter-day Precision (%CV) | < 15% | nih.govnih.gov |

| Specificity | No significant interfering peaks | nih.gov |

By adhering to these rigorous analytical principles and validation procedures, researchers can obtain reliable and accurate data on the concentration and metabolic fate of this compound in various biological systems.

Isocratic versus Gradient Elution Methods

The separation of retinoids, including retinyl esters like this compound, is commonly achieved using either isocratic or gradient elution in HPLC. The choice between these two fundamental techniques depends on the complexity of the sample matrix and the range of polarities of the analytes to be separated.

Isocratic Elution

In isocratic elution, the composition of the mobile phase remains constant throughout the analytical run. researchgate.net This method is favored for its simplicity, reliability, and ease of use, making it suitable for routine analyses of well-characterized and relatively simple samples. researchgate.net For the analysis of retinyl esters, isocratic methods often employ a non-polar stationary phase (reversed-phase HPLC) and a polar mobile phase.

An isocratic reversed-phase HPLC method can effectively separate different molecular species of retinyl esters. nih.gov For instance, a mobile phase consisting of methanol and water (e.g., 95:5 v/v) has been used for the determination of retinol and retinyl acetate. nih.gov Another isocratic method for the simultaneous analysis of retinol, alpha-tocopherol, and various carotenoids utilizes a mobile phase of methanol, acetonitrile, and chloroform (B151607) (25:60:15). nih.gov Normal-phase HPLC with an isocratic mobile phase of hexane, 2-propanol, and glacial acetic acid (1000:4.3:0.675) has also been employed for the separation of selected retinoids. psu.edu

However, a significant drawback of isocratic elution is that it can lead to long retention times and broad peaks for compounds with a wide range of polarities. uu.nl This can be particularly challenging when analyzing a mixture containing both polar metabolites and non-polar retinyl esters.

Gradient Elution

Gradient elution addresses the limitations of isocratic methods by systematically changing the mobile phase composition during the chromatographic run. uu.nl This is particularly advantageous for analyzing complex biological samples containing a diverse range of retinoids, from polar metabolites to non-polar esters. By gradually increasing the solvent strength, gradient elution can shorten the analysis time and improve peak shape for late-eluting compounds. nih.gov

A reversed-phase gradient HPLC method has been successfully used for the simultaneous quantification of retinol, retinyl esters, tocopherols, and carotenoids. researchgate.netnih.gov For example, a gradient system starting with a higher proportion of a weaker solvent (like water or a buffered aqueous solution) and gradually increasing the proportion of a stronger organic solvent (like acetonitrile or methanol) can effectively separate a wide array of retinoids. uu.nlnih.gov One such method for separating α-retinyl esters from retinyl esters employed a gradient of methanol/water with 0.1% formic acid and methyl-tert-butyl ether/methanol/water with 0.1% formic acid. uu.nl Another gradient method for the analysis of multiple retinoids used a programmed mobile phase of 0.5% acetic acid in acetonitrile and 0.5% acetic acid in water. nih.gov

The following table provides a comparison of isocratic and gradient elution methods for retinoid analysis, which would be applicable for this compound.

| Feature | Isocratic Elution | Gradient Elution |

| Mobile Phase Composition | Constant throughout the run researchgate.net | Varies during the run uu.nl |

| Complexity of Setup | Simpler, requires a single pump researchgate.net | More complex, requires a gradient controller and multiple pumps or a proportioning valve |

| Analysis Time | Can be long for complex samples uu.nl | Generally shorter for complex samples nih.gov |

| Peak Shape | Early peaks are sharp, late peaks can be broad | More uniform and sharper peaks for a wide range of analytes nih.gov |

| Resolution | May be insufficient for complex mixtures with varying polarities | Enhanced resolution for complex mixtures |

| Applications | Routine analysis of simple mixtures, quality control researchgate.net | Analysis of complex biological samples, samples with a wide range of analyte polarities researchgate.netnih.gov |

| Example Mobile Phase for Retinyl Esters | Methanol/water (95:5 v/v) nih.gov | Acetonitrile/water gradient uu.nl |

Utilization of Internal Standards in Retinoid Quantification

The use of an internal standard (IS) is a critical practice in the quantitative analysis of retinoids, including this compound, to ensure accuracy and precision. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and the calibration standards. researchgate.net Its purpose is to correct for variations in sample preparation, extraction efficiency, and instrument response. researchgate.net

For the analysis of retinyl esters, several compounds have been successfully used as internal standards. The ideal internal standard should not be naturally present in the sample and should elute close to the analyte of interest without co-eluting with any other sample components.

Commonly used internal standards for retinyl ester analysis include:

Retinyl acetate: This is a widely used internal standard due to its structural similarity to other retinyl esters and the fact that it is not a naturally occurring metabolite in most biological systems. nih.govresearchgate.net It has been shown to accurately reflect the recovery of other retinyl esters during extraction procedures. nih.gov

Retinyl propionate (B1217596): This is another suitable internal standard for the simultaneous determination of retinol and major retinyl esters. researchgate.net

α-Tocopheryl acetate: This compound can also be used as an internal standard, particularly when analyzing a broader range of fat-soluble vitamins alongside retinoids. nih.gov

The selection of an appropriate internal standard is crucial for the development of a robust quantitative method. For instance, while retinyl acetate is a good internal standard for many retinyl esters, its recovery may not always perfectly mirror that of retinol in certain tissues like the liver. nih.gov Therefore, the choice of the internal standard should be carefully validated for the specific matrix and analytes being investigated.

The table below summarizes key internal standards used in retinoid analysis and their applications, which would be relevant for the quantification of this compound.

| Internal Standard | Analyte(s) | Rationale for Use | Reference(s) |

| Retinyl acetate | Retinol, Retinyl palmitate, other retinyl esters | Similar chemical properties to analytes; not naturally occurring in most samples. researchgate.net | nih.govresearchgate.net |

| Retinyl propionate | Retinol, Retinyl palmitate, Retinyl stearate, Retinyl oleate, Retinyl linoleate | Effective for simultaneous analysis of retinol and major retinyl esters. | researchgate.net |

| α-Tocopheryl acetate | Retinol, α-Tocopherol, Carotenoids | Suitable for methods analyzing multiple fat-soluble vitamins simultaneously. | nih.gov |

Comparative Studies of Retinoid Cyclopentanecarboxylate with Other Retinoid Esters

Comparative Metabolic Fate in In Vitro Cellular Models

The efficacy of a retinyl ester is intrinsically linked to its metabolic conversion to active forms within the skin. This process is primarily initiated by the enzymatic hydrolysis of the ester bond.

Differential Hydrolysis Rates of Various Retinoid Esters

The rate of hydrolysis for retinyl esters is a critical determinant of their activity, as it dictates the amount of retinol (B82714) made available to skin cells. Studies have shown that the structure of the ester group significantly influences the efficiency of this enzymatic cleavage.

Research comparing different retinyl esters has revealed that the rate of hydrolysis can vary substantially. For instance, a study comparing retinyl propionate (B1217596) and retinyl palmitate in ex vivo human skin models found that retinyl propionate was more readily metabolized to retinol. nih.gov This suggests that shorter-chain fatty acid esters may be more efficiently hydrolyzed by cutaneous esterases. While direct comparative data for Retinyl cyclopentanecarboxylate (B8599756) is not available in the reviewed literature, the principle that the chemical structure of the carboxylate moiety affects hydrolysis rates is well-established. For example, porcine pancreatic carboxyl ester hydrolase demonstrates different hydrolysis rates for various tocopheryl and retinyl esters, with a preference for more lipophilic esters. nih.gov This suggests that the cyclic and relatively bulky nature of the cyclopentanecarboxylate group could influence its interaction with the active site of skin esterases, potentially leading to a unique hydrolysis profile compared to linear esters like palmitate or propionate.

Table 1: Comparative Hydrolysis of Retinoid Esters

| Retinoid Ester | Relative Hydrolysis Rate | Primary Metabolite in Skin |

| Retinyl Propionate | Higher | Retinol |

| Retinyl Palmitate | Lower | Retinol |

| Retinyl Acetate (B1210297) | Variable, generally lower than propionate | Retinol |

| Retinyl Cyclopentanecarboxylate | Data not available | Presumed to be Retinol |

Formation of Downstream Retinoid Metabolites (e.g., Retinoic Acid)

Following hydrolysis to retinol, the subsequent conversion to retinaldehyde and then to the biologically active retinoic acid is a crucial step. The amount of retinoic acid formed is a key indicator of a retinoid's potential efficacy.

In vivo studies on mouse skin have shown that topical application of retinol and retinaldehyde leads to the formation of retinyl esters as a storage form and a small but significant amount of retinoic acid. nih.gov A comparative study demonstrated that while both retinyl propionate and retinol treatment led to the formation of downstream metabolites, retinyl propionate treatment resulted in higher levels of retinoic acid receptor-alpha (RARα) activation, suggesting a greater formation of active retinoic acid compared to retinol and retinyl palmitate. nih.gov Retinyl palmitate, in contrast, showed a negligible effect on RARα activation in the same study. nih.gov The metabolic pathway for this compound would be expected to follow the same enzymatic steps; however, the efficiency of each conversion step would determine the ultimate amount of retinoic acid produced. Without specific data, it is hypothesized that its efficacy would be tied to its hydrolysis rate and the subsequent enzymatic conversions.

Comparative Cellular Responses in In Vitro Systems

The biological impact of retinoid esters is ultimately determined by their ability to modulate cellular processes, which is a direct consequence of their metabolic activation and interaction with cellular machinery.

Gene Expression Profiling in Response to Different Retinoid Esters

Retinoic acid exerts its effects by binding to nuclear receptors (RARs and RXRs), which then act as transcription factors to regulate the expression of a multitude of genes. Comparative transcriptomics can reveal the distinct cellular pathways affected by different retinoid esters.

A study evaluating the gene expression profiles in human keratinocytes treated with retinyl propionate and retinol found that both compounds stimulated similar gene expression patterns. nih.gov However, retinyl propionate consistently induced a response of a higher magnitude compared to retinol or retinyl palmitate. nih.gov Retinoic acid is known to regulate the expression of genes involved in cell differentiation, proliferation, and the synthesis of extracellular matrix proteins like collagen. nih.govrexaline.com For instance, both retinol and retinoic acid have been shown to upregulate the expression of genes for collagen type 1 (COL1A1) and collagen type 3 (COL3A1). rexaline.com It is plausible that this compound would also modulate these retinoid-responsive genes, with its potency being dependent on its conversion to retinoic acid.

Table 2: Gene Expression Changes in Response to Retinoid Esters

| Gene | Retinyl Propionate | Retinol | Retinyl Palmitate |

| RARα Activation | High | Moderate | Negligible |

| COL1A1 | Upregulated | Upregulated | Inconsistent |

| COL3A1 | Upregulated | Upregulated | Inconsistent |

| Hyaluronic Acid Synthase | Upregulated | Upregulated | Null effect |

Protein Modulation and Signaling Pathway Activation

The changes in gene expression induced by retinoids translate into altered protein levels and the activation of specific signaling pathways, leading to observable physiological effects.

The activation of RARs by retinoic acid is a key signaling event. As mentioned, retinyl propionate treatment leads to higher RARα activation than retinol or retinyl palmitate. nih.gov This heightened signaling can lead to more pronounced downstream effects. For instance, the synthesis of hyaluronic acid (HA), a crucial component of the skin's extracellular matrix, was significantly increased by retinyl propionate and to a lesser extent by retinol, while retinyl palmitate had no effect. nih.gov Furthermore, retinoids are known to influence cellular proliferation and differentiation, with retinoic acid generally inhibiting growth and promoting differentiation in various cell types, including melanoma cells. nih.gov The ability of this compound to modulate these proteins and pathways would be a direct function of its metabolic conversion to retinoic acid.

Comparative Bioactivity Assessment in Preclinical Models

Studies using ex vivo human skin have demonstrated that retinyl propionate and retinol have higher penetration levels compared to retinyl palmitate. nih.gov In these models, retinyl propionate treatment resulted in a greater increase in epidermal thickness and the proliferation marker Ki67 compared to retinol. nih.gov This indicates a higher level of biological activity. While retinyl palmitate is a more stable ester, its lower bioactivity in these models suggests that the rate of hydrolysis and subsequent conversion to active forms is a limiting factor. nih.govrexaline.comacnetreatmentskincareslc.com

The bioactivity of this compound in similar preclinical models has not been reported in the reviewed literature. However, based on the structure-activity relationships observed with other esters, its efficacy would likely depend on its ability to penetrate the skin, undergo hydrolysis, and ultimately lead to the generation of retinoic acid. The unique cyclopentane (B165970) ring in its ester group could influence its lipophilicity and interaction with the skin's lipid matrix, potentially affecting its penetration and bioavailability.

Table 3: Summary of Bioactivity in Preclinical Skin Models

| Retinoid Ester | Skin Penetration | Epidermal Thickening | Hyaluronic Acid Synthesis |

| Retinyl Propionate | High | Significant Increase | Significant Increase |

| Retinol | High | Moderate Increase | Moderate Increase |

| Retinyl Palmitate | Low | Inconsistent/Minimal | No significant effect |

| This compound | Data not available | Data not available | Data not available |

Evaluation of Retinoid Receptor Activation Potency (e.g., RARα reporter assays)

The biological actions of retinoids are mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov The RAR family has three main subtypes: RARα, RARβ, and RARγ. tocris.com To assess how effectively a compound like this compound might work, scientists use reporter gene assays.

In a typical RARα reporter assay, cells are engineered to contain the human RARα receptor. These cells also contain a reporter gene (like luciferase) linked to a Retinoic Acid Response Element (RARE). tocris.com When a retinoid compound is introduced and successfully activates the RARα receptor, the receptor-ligand complex binds to the RARE, switching on the reporter gene. The resulting signal (e.g., light from luciferase) can be measured to quantify the receptor activation potency. ouhsc.edu This allows for a direct comparison of how strongly different retinoid esters activate the receptor. Generally, retinoic acid itself shows the strongest activation, while esters must first be metabolized to retinoic acid to have an effect. skinwellness.comnih.gov The efficiency of this metabolic conversion is a key factor in an ester's ultimate potency.

Effects on Cellular Differentiation and Proliferation in Model Systems

Retinoids are well-known regulators of cell proliferation and differentiation. nih.govcapes.gov.br Their effects are studied in various cell model systems, such as human epidermal keratinocytes or fibroblast cell lines.

Cellular Proliferation: Scientists assess a retinoid's effect on cell growth by culturing cells in the presence of the compound and measuring the rate of cell division. Retinoids can either stimulate or inhibit proliferation depending on the cell type and dosage. encyclopedia.pubmdpi.com For instance, they are known to promote the proliferation of keratinocytes, which contributes to the strengthening of the epidermis. nih.gov

Cellular Differentiation: The ability of a retinoid to induce cell differentiation (the process by which a cell changes to a more specialized type) is a hallmark of its activity. nih.gov In skin cells, retinoids can modulate the differentiation of keratinocytes. encyclopedia.pub In other models, such as leukemia cell lines, retinoids are known to inhibit uncontrolled growth and promote differentiation into mature, non-cancerous cells. capes.gov.br The evaluation of specific protein markers associated with differentiation is a common method to quantify these effects.

For a novel ester like this compound, its performance in these assays would be compared against well-characterized esters such as retinyl palmitate or retinyl acetate to determine its relative biological activity.

Biological Activities and Cellular Responses in Preclinical Models

Modulation of Cellular Differentiation Processes

Retinoids are potent regulators of cellular differentiation, a process fundamental to development and tissue maintenance. nih.govnih.gov Their influence is particularly evident in the context of stem cells and specialized cells like keratinocytes.

Impact on Stem Cell Functions and Developmental Biology

Retinoids are critical signaling molecules that exert profound effects on embryonic development and stem cell differentiation. nih.govnih.gov The biologically active form, all-trans retinoic acid (RA), is generated from vitamin A (retinol) and is a potent inducer of embryonic stem cell differentiation. nih.gov This process is mediated by the binding of RA to retinoic acid receptors (RARs), which then act as transcription factors to regulate the expression of genes involved in differentiation. nih.gov

Recent studies have highlighted a dual role for vitamin A, where retinol (B82714) itself can support the self-renewal of stem cells, including embryonic stem cells (ESCs), through a mechanism independent of retinoic acid. mdpi.com This suggests a complex regulatory network where different forms of vitamin A can either maintain pluripotency or drive differentiation depending on the cellular context and the presence of specific metabolic enzymes. mdpi.com For instance, stem cells often lack the enzymes required to convert retinol to retinoic acid, which may contribute to the maintenance of their undifferentiated state. mdpi.com

In the context of developmental biology, the transfer of retinoids from mother to fetus is essential for normal embryonic development. mdpi.commdpi.com Retinol is the primary form transported and is crucial for a multitude of developmental processes. mdpi.com The precise regulation of RA levels is critical, as either a deficiency or an excess can lead to developmental abnormalities. mdpi.com This underscores the importance of controlled retinoid metabolism during embryogenesis.

| Compound | Effect on Stem Cells | Key Mechanisms |

| All-trans retinoic acid (RA) | Induces differentiation of embryonic stem cells. | Binds to RARs, activating transcription of differentiation-related genes. nih.gov |

| Retinol (Vitamin A) | Supports self-renewal and pluripotency of embryonic stem cells. | Activates endogenous self-renewal machinery, independent of RA. mdpi.com |

Regulation of Keratinocyte Metabolism and Proliferation in Skin Models

In the skin, retinoids are essential for regulating the proliferation and differentiation of keratinocytes, the primary cells of the epidermis. nih.govnih.gov Cultured human keratinocytes metabolize retinol to various retinoids, with long-chain fatty acid esters of retinol being the most abundant form. nih.gov The metabolism of retinol to retinoic acid is closely linked to the differentiation state of keratinocytes. cabidigitallibrary.orgnih.govscispace.com Differentiating keratinocytes actively produce retinoic acid from retinol, a process that is not observed in non-differentiated cells. nih.govscispace.com This suggests that the local production of active retinoids within the skin is a key factor in controlling epidermal homeostasis.

Retinoids have been shown to have an antiproliferative effect on hyperproliferative skin models, such as those mimicking psoriasis. nih.gov In these models, retinoic acid can reduce epidermal thickness and restore the normal expression of differentiation markers. nih.gov However, the effects on normal keratinocyte proliferation can be complex. For instance, while some studies show an inhibition of proliferation, others indicate that retinoids like retinyl acetate (B1210297) can stimulate keratinocyte proliferation under certain conditions, promoting wound healing. medcraveonline.com This stimulation may involve the activation of growth factor receptor pathways. medcraveonline.com

Furthermore, the expression of certain keratins, such as K6 and K16, which are associated with hyperproliferation, can be suppressed by retinoids without a corresponding decrease in cell proliferation. nih.gov This indicates that the link between these specific keratins and the hyperproliferative state is not direct and that retinoids can modulate differentiation pathways independently of their effects on proliferation. nih.gov

| Retinoid | Effect on Keratinocytes | Model System |

| Retinoic Acid | Antiproliferative in hyperproliferative models, restores differentiation markers. nih.gov | Psoriatic skin substitutes. nih.gov |

| Retinyl Acetate | Stimulates proliferation and wound healing. medcraveonline.com | Normal human keratinocytes and HaCaT cells. medcraveonline.com |

| Retinol | Metabolized to retinoic acid in differentiating cells. nih.govscispace.com | Cultured human keratinocytes. nih.govscispace.com |

Influence on Cell Proliferation and Apoptosis Pathways in Experimental Systems

Beyond their role in differentiation, retinoids exert significant control over cell proliferation and programmed cell death (apoptosis), particularly in the context of cancer research.

Anti-proliferative Effects in Cancer Cell Lines (academic focus)

Retinoids, including both natural and synthetic derivatives, have demonstrated antiproliferative properties in various cancer cell lines, making them a subject of interest for cancer chemoprevention and therapy. nih.govdrugbank.com All-trans retinoic acid has been shown to cause a potent, concentration- and time-dependent inhibition of proliferation in human pancreatic adenocarcinoma cell lines. nih.gov This inhibition is often accompanied by cell cycle arrest at the G1 or G2 phase. nih.gov

The anti-cancer activity of retinoids is often mediated through the regulation of specific gene signaling pathways. nih.gov For example, in breast cancer cells, retinoids can modulate pathways such as EGFR/MAPK and Wnt/β-catenin. nih.gov The combination of retinoids with other therapeutic agents can also enhance their anti-proliferative effects. nih.gov As a differentiating agent, all-trans retinoic acid has been observed to inhibit cell proliferation and decrease the stem cell population in colon cancer models. mdpi.com

Induction of Apoptosis in Specific Cell Types

In addition to inhibiting proliferation, retinoids can induce apoptosis in cancer cells. nih.govnih.gov The induction of apoptosis is a key mechanism underlying the therapeutic potential of some retinoids. mdpi.com In pancreatic cancer cell lines, complete inhibition of proliferation by retinoic acid is followed by apoptosis, as evidenced by the accumulation of sub-G1 apoptotic cells and DNA fragmentation. nih.gov

Certain synthetic retinoids can trigger apoptosis through novel mechanisms that are independent of the classic nuclear retinoid receptors. nih.gov These compounds can target protein kinases and phosphatases, leading to the activation of signal transduction pathways that converge at the mitochondria to initiate apoptosis. nih.gov This process often involves the release of cytochrome c and the subsequent activation of caspases. nih.gov The induction of apoptosis appears to be a primary mechanism of action for some retinoids in the treatment of certain cancers and other conditions. mdpi.com

| Cancer Cell Line | Retinoid Effect | Mechanism |

| Pancreatic Adenocarcinoma | Inhibition of proliferation, induction of apoptosis. nih.gov | Cell cycle arrest (G1/G2), DNA fragmentation. nih.gov |

| Breast Cancer | Anti-proliferative. nih.govdrugbank.com | Regulation of EGFR/MAPK, Wnt/β-catenin pathways. nih.gov |

| Colon Cancer | Inhibition of proliferation, decreased stem cell population. mdpi.com | Induction of differentiation. mdpi.com |

Immunomodulatory Effects in Model Systems

Vitamin A and its derivatives are key regulators of the immune system, influencing the functions of both innate and adaptive immune cells. nih.gov Retinoids play a crucial role in maintaining immune homeostasis. nih.gov

In vitro studies using cell line models have demonstrated the potential for retinoids to modulate inflammatory responses. For example, all-trans retinoic acid has been shown to have a direct anti-inflammatory effect on A549 lung epithelial cells, a common model for respiratory inflammation. nih.gov In this model, all-trans retinoic acid, formulated in solid lipid nanoparticles, led to a reduction in the levels of the pro-inflammatory cytokines IL-6 and IL-8. nih.gov This suggests that retinoids can directly suppress inflammatory signaling in epithelial cells.

The immunomodulatory effects of retinoids are complex and can vary depending on the specific compound, the cell type, and the inflammatory context. While some studies point to a clear anti-inflammatory role, others suggest that the outcomes can be nuanced. The ability of retinoids to modulate immune responses highlights their potential as therapeutic agents for inflammatory diseases. nih.govnih.gov

Retinoid Influence on Immune Cell Functions

There is no available scientific literature that details the influence of Retinyl cyclopentanecarboxylate (B8599756) on the functions of immune cells in preclinical models. While the broader class of retinoids, particularly retinoic acid, is well-documented to play a crucial role in the differentiation, maturation, and function of various immune cells—including T cells, B cells, and dendritic cells—these findings cannot be specifically attributed to Retinyl cyclopentanecarboxylate without direct experimental evidence.

Interaction with Microbiota-Immune System Axis in Research Models

No research studies were identified that explore the interaction of this compound with the microbiota-immune system axis. The interplay between gut microbiota and the immune system is a significant area of current research, with studies indicating that microbial metabolites can influence immune responses. Furthermore, some research suggests that gut bacteria can metabolize vitamin A, a precursor to retinoids. However, the specific role, if any, of this compound in this complex relationship has not been investigated.

Role in Epithelial Barrier Maintenance and Integrity in Experimental Models

There is a lack of published data on the role of this compound in the maintenance and integrity of the epithelial barrier in experimental models. Retinoids, in general, are known to be essential for the health and integrity of epithelial tissues. For instance, retinol has been shown in some experimental models to protect the intestinal epithelial barrier. Without specific studies, it is not possible to determine if this compound possesses similar properties.

Future Research Directions and Unanswered Questions Regarding Retinoid Cyclopentanecarboxylate

Elucidation of Specific Metabolic Pathways for Retinyl Cyclopentanecarboxylate (B8599756)

The metabolic fate of retinyl cyclopentanecarboxylate following topical application is a fundamental area of inquiry. It is generally presumed that, like other retinyl esters, it is hydrolyzed by cutaneous enzymes to release retinol (B82714), which is then converted to its biologically active forms, retinaldehyde and retinoic acid. However, the specific enzymes involved, the rate of conversion, and the potential for unique metabolic byproducts of the cyclopentanecarboxylate moiety are unknown.

Future research should aim to:

Identify the specific esterases in human skin responsible for the hydrolysis of this compound.

Quantify the conversion efficiency of this compound to retinol in comparison to other retinyl esters (e.g., retinyl palmitate, retinyl acetate).

Investigate the metabolic pathway of the cyclopentanecarboxylate group released during hydrolysis and its potential biological activity, if any.

Studies indicate that upon administration, this compound is metabolized into active forms like retinaldehyde. smolecule.com The sequestration of retinyl esters is crucial for maintaining retinoid homeostasis in embryonic development, as demonstrated in zebrafish models where a balance between lecithin:retinol acyltransferase (Lrat) and retinaldehyde dehydrogenase 2 (raldh2) dictates the synthesis of either retinyl esters for storage or retinoic acid for gene regulation. nih.gov

Comprehensive Molecular Profiling of Cellular Responses to this compound

The ultimate biological effects of any retinoid are mediated through changes in gene expression. While the general mechanism of retinoic acid interacting with nuclear receptors (RARs and RXRs) is well-established, the specific molecular signature induced by this compound is yet to be determined.

A comprehensive molecular profiling would involve:

Transcriptomic Analysis: Utilizing techniques like RNA sequencing to identify all genes that are up- or down-regulated in skin cells (keratinocytes and fibroblasts) following treatment with this compound. This would provide an unbiased view of the cellular pathways affected.

Proteomic Analysis: To confirm that the changes in gene expression translate to changes in protein levels, which are the ultimate effectors of cellular function.

Comparative Studies: Comparing the molecular profiles induced by this compound with those of retinol and other retinyl esters to identify unique or more potent effects.

Gene ontology analyses have shown an enrichment of genes related to retinol metabolism and retinoid binding pathways in tissues with enhanced healing properties, suggesting a link between retinoid metabolism and regenerative processes. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Studying Retinoid Esters

To accurately study the effects of topically applied retinoid esters like this compound, sophisticated models that mimic human skin are essential. While traditional 2D cell cultures provide initial insights, they lack the complex architecture of human skin.

Future research should focus on utilizing and further developing:

3D Reconstituted Human Epidermis (RHE): These models consist of keratinocytes cultured at the air-liquid interface, forming a stratified epidermis that closely resembles in vivo conditions. They are ideal for studying percutaneous absorption, metabolism, and efficacy of topical compounds.

Full-Thickness Skin Models: These models incorporate both epidermal and dermal compartments, including fibroblasts, allowing for the investigation of effects on the extracellular matrix (e.g., collagen and elastin (B1584352) synthesis).

Skin Explant Cultures: Using human skin obtained from surgical procedures provides a model that retains the full complexity and cellular diversity of native skin for short-term studies.

The use of in vitro and in vivo testing protocols is recognized by regulatory bodies like the OECD, with specific guidelines for dermal absorption studies. vkm.no

Exploration of Structure-Activity Relationships for Novel Retinoid Esters

This research would involve:

Synthesizing a library of novel retinyl esters with varying ester moieties (e.g., different chain lengths, branching, or cyclic structures).

Evaluating their physicochemical properties (e.g., lipophilicity, stability).

Testing their biological activity in the advanced in vitro models described above to correlate chemical structure with biological response.

The goal is to identify novel ester structures that may enhance the delivery of retinol to the skin or provide other beneficial properties.

Integration of Omics Technologies in Retinoid Ester Research

The fields of genomics, transcriptomics, proteomics, and metabolomics (collectively known as "omics") offer powerful tools for a systems-level understanding of the biological effects of retinoid esters.

Future research should integrate these technologies to:

Construct comprehensive maps of the cellular pathways modulated by this compound.

Identify novel biomarkers of retinoid activity in the skin.

Uncover potential off-target effects or previously unknown mechanisms of action.

Transcriptome profiling has already revealed distinctive traits of retinol metabolism in certain animal models, highlighting the power of this approach. nih.gov

Standardization of Research Methodologies for Retinoid Ester Studies

To allow for meaningful comparisons between different retinoid esters and across different studies, the standardization of research methodologies is crucial. This includes protocols for stability testing, in vitro model systems, and analytical techniques.

Key areas for standardization include:

Stability Testing: Establishing standardized conditions (e.g., temperature, light exposure) for assessing the chemical stability of retinoid esters in cosmetic formulations. diva-portal.org

In Vitro Models: Adhering to validated protocols for reconstituted skin models to ensure reproducibility.

Analytical Methods: Utilizing and validating robust analytical techniques, such as high-performance liquid chromatography (HPLC), for the accurate quantification of retinoids and their metabolites in biological samples and formulations. nih.govresearchgate.net

The table below summarizes key considerations for standardizing research on retinoid esters.

| Research Area | Key Standardization Parameters | Rationale |

| Stability Testing | Temperature, light exposure, duration, formulation matrix | Ensures accurate assessment of shelf-life and degradation kinetics. |

| In Vitro Models | Cell source, culture conditions, barrier function assessment | Promotes reproducibility and relevance to in vivo conditions. |

| Analytical Methods | Sample preparation, chromatography conditions, detection method | Guarantees accurate and reliable quantification of retinoids. |

Q & A

Q. What are the key experimental design considerations for synthesizing retinyl cyclopentanecarboxylate derivatives?

Methodological Answer: Synthesis protocols should prioritize stepwise characterization using techniques like (e.g., δ 1.36 ppm for tert-butyl groups) to confirm intermediate purity and structural integrity. For example, methyl ester intermediates require rigorous solvent removal and purification via column chromatography to avoid side reactions . Critical parameters include reaction temperature control (e.g., 0–25°C for tert-butoxycarbonyl protection) and stoichiometric ratios of reagents to minimize byproducts.

Q. How can researchers validate the identity of this compound analogs in novel formulations?

Methodological Answer: Combine spectroscopic techniques (e.g., NMR, IR) with chromatographic methods (HPLC) to confirm compound identity. For instance, peaks at δ 7.28 ppm (broad singlet for NH groups) and δ 3.58 ppm (methyl ester protons) are diagnostic for intermediates . Purity assessments should include mass spectrometry (MS) and elemental analysis, with discrepancies resolved via recrystallization or preparative HPLC.

Q. What in vitro models are suitable for studying this compound’s transdermal penetration?

Methodological Answer: Stratum corneum lipid bilayer models (e.g., ceramide/cholesterol/fatty acid mixtures) paired with confocal Raman spectroscopy can replicate human skin penetration. Molecular dynamics simulations should parameterize lipid bilayer interactions (e.g., diffusion coefficients) to validate experimental depth profiles (e.g., 20 μm penetration observed in retinyl acetate studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound’s membrane interactions?

Methodological Answer: Discrepancies often arise from force field inaccuracies in molecular dynamics (MD) simulations. Calibrate MD parameters using experimental Raman data (e.g., lipid bilayer permeation depth) and refine atomic partial charges via quantum mechanical calculations. Cross-validate with free energy perturbation (FEP) studies to reconcile differences in partition coefficients .

Q. What strategies optimize the synthesis of methyl 1-(methylamino)cyclopentanecarboxylate derivatives while minimizing sulfonate byproducts?

Methodological Answer: Employ kinetic control by modulating reaction pH (e.g., acidic conditions for sulfonate salt precipitation) and monitor intermediates via thin-layer chromatography (TLC). Adjust tert-butoxycarbonyl (Boc) deprotection steps using trifluoroacetic acid (TFA) to reduce sulfonate adduct formation, as seen in patent examples .

Q. How can researchers design reproducible protocols for this compound’s stability studies under varying storage conditions?

Methodological Answer: Use accelerated stability testing (40°C/75% RH) with HPLC-UV quantification of degradation products. Include control samples spiked with antioxidants (e.g., BHT) to assess oxidative pathways. Document storage parameters (e.g., light exposure, container material) per ICH guidelines, and validate methods via inter-laboratory comparisons .

Q. What methodologies best correlate this compound’s in silico permeability predictions with in vivo data?

Methodological Answer: Integrate confocal Raman spectroscopy (for in vivo stratum corneum penetration) with coarse-grained MD simulations to map spatial distribution. Use multivariate regression to link simulation-derived free energy barriers (e.g., ΔG for bilayer insertion) with experimental flux rates .

Data Analysis and Reporting

Q. How should researchers address conflicting NMR and MS data for this compound intermediates?

Methodological Answer: Prioritize integration ratios (e.g., tert-butyl protons at δ 1.36 ppm) to confirm stoichiometry. If MS data suggests impurities (e.g., sodium adducts), reanalyze samples using matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) under optimized conditions. Cross-reference with synthetic yields to identify unreacted starting materials .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in cellular assays?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC50 calculations. For skewed distributions, use nonparametric tests (e.g., Kruskal-Wallis) and validate assumptions via residual analysis. Report confidence intervals (95% CI) and effect sizes to contextualize biological relevance .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies when protocols vary across labs?

Methodological Answer: Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw NMR/MS data in public repositories (e.g., Zenodo). Publish detailed synthetic procedures (e.g., molar ratios, reaction times) in supplementary materials, and validate results via round-robin testing with independent labs .

Q. What ethical frameworks apply to this compound research involving human tissue models?

Methodological Answer: Follow institutional review board (IRB) guidelines for ex vivo human skin studies, including informed consent documentation for tissue donors. Anonymize donor metadata and disclose potential conflicts of interest (e.g., corporate funding) in publications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.